Cas no 2097890-53-2 (N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide)

N-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide is a synthetic organic compound featuring a tetrahydroquinazoline core substituted with a dimethylamino group and a 3,4-difluorobenzamide moiety. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or pharmacophore in drug discovery. The presence of fluorine atoms enhances metabolic stability and binding affinity, while the dimethylamino group may contribute to solubility and bioavailability. The tetrahydroquinazoline scaffold is known for its versatility in targeting biologically relevant pathways. This compound is suitable for research applications requiring precise structural modifications to explore structure-activity relationships in therapeutic development.
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide structure
2097890-53-2 structure
Product name:N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide
CAS No:2097890-53-2
MF:C17H18F2N4O
MW:332.347830295563
CID:5467952

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide
    • Inchi: 1S/C17H18F2N4O/c1-23(2)17-20-9-11-7-12(4-6-15(11)22-17)21-16(24)10-3-5-13(18)14(19)8-10/h3,5,8-9,12H,4,6-7H2,1-2H3,(H,21,24)
    • InChI Key: HDNKDIPROIFYQQ-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1)C(NC1CC2=CN=C(N(C)C)N=C2CC1)=O)F

Computed Properties

  • Exact Mass: 332.14486753 g/mol
  • Monoisotopic Mass: 332.14486753 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 450
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 332.35
  • Topological Polar Surface Area: 58.1
  • XLogP3: 2.6

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6562-4061-75mg
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide
2097890-53-2 90%+
75mg
$208.0 2023-05-10
Life Chemicals
F6562-4061-20mg
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide
2097890-53-2
20mg
$99.0 2023-09-08
Life Chemicals
F6562-4061-40mg
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide
2097890-53-2
40mg
$140.0 2023-09-08
Life Chemicals
F6562-4061-2mg
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide
2097890-53-2
2mg
$59.0 2023-09-08
Life Chemicals
F6562-4061-3mg
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide
2097890-53-2
3mg
$63.0 2023-09-08
Life Chemicals
F6562-4061-15mg
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide
2097890-53-2
15mg
$89.0 2023-09-08
Life Chemicals
F6562-4061-1mg
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide
2097890-53-2
1mg
$54.0 2023-09-08
Life Chemicals
F6562-4061-5mg
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide
2097890-53-2
5mg
$69.0 2023-09-08
Life Chemicals
F6562-4061-20μmol
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide
2097890-53-2
20μmol
$79.0 2023-09-08
Life Chemicals
F6562-4061-25mg
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide
2097890-53-2
25mg
$109.0 2023-09-08

Additional information on N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide

Introduction to N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide (CAS No. 2097890-53-2)

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide, identified by its CAS number 2097890-53-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules known for their potential biological activity and has been extensively studied for its pharmacological properties.

The structure of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide incorporates a tetrahydroquinazoline core, which is a common motif in many bioactive molecules. The presence of the dimethylamino group at the 2-position of the tetrahydroquinazoline ring enhances the compound's basicity and potential for interaction with biological targets. Additionally, the 3,4-difluorobenzamide moiety introduces fluorine atoms, which are known to improve metabolic stability and binding affinity in drug candidates.

In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases. N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide has emerged as a promising candidate due to its unique structural features and potential biological activities. Studies have indicated that this compound may exhibit properties relevant to oncology, inflammation, and central nervous system disorders. The tetrahydroquinazoline scaffold is particularly interesting because it is found in several FDA-approved drugs, suggesting a favorable pharmacokinetic profile.

The synthesis of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine atoms into the benzamide moiety is a critical step that demands careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex framework of this molecule efficiently.

Evaluation of the pharmacological properties of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide has revealed intriguing findings. Preclinical studies have demonstrated that this compound interacts with specific enzymes and receptors involved in disease pathways. For instance, its ability to modulate the activity of kinases and other enzymes has been explored in the context of cancer therapy. The presence of the dimethylamino group appears to enhance its binding affinity to these targets, making it a valuable scaffold for further derivatization.

The potential therapeutic applications of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide extend beyond oncology. Research has also highlighted its potential role in managing inflammatory conditions and neurological disorders. The compound's ability to cross the blood-brain barrier suggests that it may be useful in treating central nervous system disorders. Furthermore, its structural similarity to known bioactive molecules indicates that it could serve as a lead compound for developing new therapies.

In conclusion, N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide (CAS No. 2097890-53-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further research and development. As scientists continue to explore new therapeutic strategies,this compound holds great potential for contributing to the treatment of various diseases.

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